ワイタノライド及びその誘導体

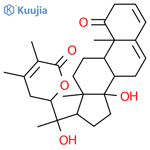

ワイタノライド(アスコルビン酸)は水溶性ビタミンであり、抗酸化作用を有する有機化合物である。分子式C₆H₈O₆で表され、プロリンとリジンのヒドロキシル化に必要なコラーゲン合成酵素の補因子として機能する。その誘導体は、安定性や溶解性を向上させた構造を持つため、酸化分解への耐性が強化されている。特にエステル誘導体やリン酸エステル誘導体は、生体利用効率の改善が図られており、医薬品や食品添加物における応用が進んでいる。化学的反応性が低く、保存性に優れるため、多様な化学プロセスにおいて重要な中間体として利用される。

関連文献

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

4. Book reviews

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

推奨される供給者

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品